molecular formula C13H14ClF3O B6273060 rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane CAS No. 1807941-51-0

rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

Cat. No. B6273060
CAS RN: 1807941-51-0
M. Wt: 278.7
InChI Key:
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Description

The trifluoromethyl group in your compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and the ability to form strong bonds with carbon.


Synthesis Analysis

While specific synthesis methods for your compound were not found, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Trifluoromethyl groups are known for their high electronegativity and the ability to form strong bonds with carbon .

Future Directions

The field of trifluoromethylation is a rapidly advancing area of research, with new synthetic methods and applications being developed . Future research may reveal more about the specific properties and potential uses of your compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane involves the reaction of 4-(trifluoromethyl)benzaldehyde with (R)-glycidol followed by chlorination of the resulting product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "(R)-glycidol", "thionyl chloride", "pyridine", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: React 4-(trifluoromethyl)benzaldehyde with (R)-glycidol in the presence of thionyl chloride and pyridine to obtain rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxirane.", "Step 2: Treat the product from step 1 with sodium bicarbonate and diethyl ether to obtain rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane.", "Step 3: Wash the product from step 2 with brine and dry over anhydrous sodium sulfate to obtain the final product." ] }

CAS RN

1807941-51-0

Product Name

rac-(2R,3R)-3-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane

Molecular Formula

C13H14ClF3O

Molecular Weight

278.7

Purity

95

Origin of Product

United States

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